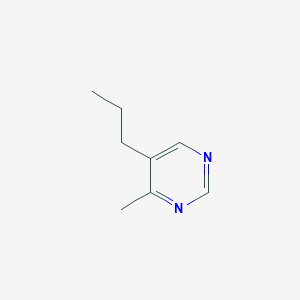

4-Methyl-5-propylpyrimidine

Description

4-Methyl-5-propylpyrimidine is a pyrimidine derivative characterized by a six-membered aromatic ring with nitrogen atoms at positions 1 and 2. Its structure includes a methyl group at position 4 and a propyl chain at position 3. Pyrimidines are central to numerous biological and industrial applications, ranging from nucleotide analogs to agrochemical precursors. While specific data on This compound are sparse in the provided evidence, its structural analogs—such as substituted pyrimidines with alkyl, hydroxy, or halogen groups—are well-documented for their roles in medicinal chemistry and material science .

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

4-methyl-5-propylpyrimidine |

InChI |

InChI=1S/C8H12N2/c1-3-4-8-5-9-6-10-7(8)2/h5-6H,3-4H2,1-2H3 |

InChI Key |

OEHOQVCMFPKEGS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CN=CN=C1C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-Methyl-5-propylpyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects, synthesis routes, and applications.

Table 1: Structural and Functional Comparison

Key Observations:

For example, compound 5d (4-oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile) demonstrated moderate activity against E. coli (MIC = 32 µg/mL) . Electron-withdrawing groups (e.g., chloro in ) or hydrogen-bonding moieties (e.g., hydroxyethyl in ) can modulate reactivity and solubility.

Synthetic Flexibility: Alkylation reactions are central to introducing propyl/methyl groups. Halogenation (e.g., in ) and acetoxylation (e.g., in ) are common for functionalizing pyrimidine cores.

Industrial Relevance :

- Compounds like 4-Isopropyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid (CAS 1249306-95-3) are marketed as intermediates for fine chemicals, highlighting the demand for alkyl-substituted pyrimidines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.